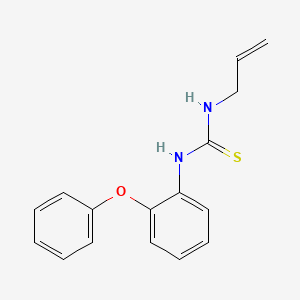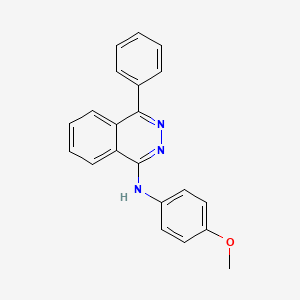
N-allyl-N'-(2-phenoxyphenyl)thiourea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-allyl-N'-(2-phenoxyphenyl)thiourea (APTU) is a chemical compound that has gained significant attention in the scientific community due to its diverse range of applications. This compound is a thiourea derivative that has been used in various research studies, including neuroscience, pharmacology, and biochemistry. In
科学的研究の応用
N-allyl-N'-(2-phenoxyphenyl)thiourea has been used in various research studies due to its ability to inhibit the enzyme carbonic anhydrase. This enzyme is involved in the regulation of pH in various tissues, including the brain, kidneys, and lungs. N-allyl-N'-(2-phenoxyphenyl)thiourea has been shown to have neuroprotective effects in animal models of stroke and traumatic brain injury. Additionally, N-allyl-N'-(2-phenoxyphenyl)thiourea has been used in studies investigating the role of carbonic anhydrase in cancer and the development of new cancer treatments.
作用機序
N-allyl-N'-(2-phenoxyphenyl)thiourea inhibits the activity of carbonic anhydrase by binding to the active site of the enzyme. This binding prevents the conversion of carbon dioxide to bicarbonate, leading to a decrease in pH. The decrease in pH has been shown to have neuroprotective effects in animal models of stroke and traumatic brain injury.
Biochemical and Physiological Effects:
N-allyl-N'-(2-phenoxyphenyl)thiourea has been shown to have a wide range of biochemical and physiological effects. In addition to its neuroprotective effects, N-allyl-N'-(2-phenoxyphenyl)thiourea has been shown to have anti-inflammatory properties and to inhibit the growth of cancer cells. N-allyl-N'-(2-phenoxyphenyl)thiourea has also been shown to decrease blood pressure and to improve vascular function in animal models of hypertension.
実験室実験の利点と制限
N-allyl-N'-(2-phenoxyphenyl)thiourea has several advantages for use in lab experiments. It is relatively easy to synthesize, and the compound is stable under normal laboratory conditions. Additionally, N-allyl-N'-(2-phenoxyphenyl)thiourea has been shown to have low toxicity and is well-tolerated in animal models. However, the use of N-allyl-N'-(2-phenoxyphenyl)thiourea in lab experiments is limited by its specificity for carbonic anhydrase. This limits its use in studies investigating other enzymes or pathways.
将来の方向性
There are several future directions for the use of N-allyl-N'-(2-phenoxyphenyl)thiourea in scientific research. One potential application is in the development of new treatments for stroke and traumatic brain injury. Additionally, N-allyl-N'-(2-phenoxyphenyl)thiourea could be used in studies investigating the role of carbonic anhydrase in cancer development and the development of new cancer treatments. Finally, N-allyl-N'-(2-phenoxyphenyl)thiourea could be used in studies investigating the role of carbonic anhydrase in other physiological processes, such as acid-base regulation and renal function.
Conclusion:
In conclusion, N-allyl-N'-(2-phenoxyphenyl)thiourea is a thiourea derivative that has gained significant attention in the scientific community due to its diverse range of applications. Its ability to inhibit the enzyme carbonic anhydrase has led to its use in various research studies, including neuroscience, pharmacology, and biochemistry. N-allyl-N'-(2-phenoxyphenyl)thiourea has been shown to have neuroprotective effects, anti-inflammatory properties, and to inhibit the growth of cancer cells. While there are limitations to its use in lab experiments, N-allyl-N'-(2-phenoxyphenyl)thiourea has several potential future directions for scientific research.
合成法
The synthesis of N-allyl-N'-(2-phenoxyphenyl)thiourea involves the reaction of N-allylthiourea with 2-phenoxyphenyl isocyanate. The reaction is typically carried out in an organic solvent, such as dichloromethane, under reflux conditions. The product is then purified using column chromatography, yielding a white crystalline powder.
特性
IUPAC Name |
1-(2-phenoxyphenyl)-3-prop-2-enylthiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2OS/c1-2-12-17-16(20)18-14-10-6-7-11-15(14)19-13-8-4-3-5-9-13/h2-11H,1,12H2,(H2,17,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPLMTJBQNPKMFY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC(=S)NC1=CC=CC=C1OC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Phenoxyphenyl)-3-prop-2-en-1-ylthiourea | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[3-amino-6-(4-pyridinyl)thieno[2,3-b]pyridin-2-yl](1,3-benzodioxol-5-yl)methanone](/img/structure/B5122253.png)
![N-(cyclopropylmethyl)-N-propyl-2-{[4-(2-pyrimidinyl)-1-piperazinyl]methyl}-1,3-oxazole-4-carboxamide](/img/structure/B5122256.png)
![10-(3,4-dihydroxyphenyl)-7,7-dimethyl-7,8,10,10a-tetrahydro-6H-indeno[1,2-b]quinoline-9,11-dione](/img/structure/B5122258.png)
![1-[(2-bromo-4-chlorophenoxy)acetyl]-4-phenylpiperazine](/img/structure/B5122263.png)

![2-[(2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]phenyl 4-methylbenzenesulfonate](/img/structure/B5122284.png)
![3-butyryl-6-methyl-4-[(4-methylphenyl)amino]-2H-pyran-2-one](/img/structure/B5122304.png)
![2-[3-[3-(acetylamino)-4-methylphenyl]-6-oxo-1(6H)-pyridazinyl]-N-(3,4-dimethylphenyl)propanamide](/img/structure/B5122308.png)
![3-(anilinosulfonyl)-N-[2-(cyclohexylthio)ethyl]-4-methylbenzamide](/img/structure/B5122312.png)

![N-[1-(1-adamantyl)ethyl]-N'-(4-chloro-2-fluorophenyl)urea](/img/structure/B5122321.png)
![4-methyl-N-[2-(1-naphthyl)-1-(1-pyrrolidinylcarbonyl)vinyl]benzamide](/img/structure/B5122335.png)
![N-[1-(3,4-dimethylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]-2-methoxynicotinamide](/img/structure/B5122350.png)
![2-[1-(2-fluorobenzyl)-2-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indol-3-yl]-N-methylacetamide](/img/structure/B5122363.png)